4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate
Overview
Description
4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate is a complex organic compound that features a trifluoromethyl group, a nitro group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate typically involves multiple steps, including the formation of the triazole ring and the introduction of the trifluoromethyl and nitro groups. Common synthetic methods include:
Cycloaddition Reactions: The triazole ring can be formed through a [3+2] cycloaddition reaction between an azide and an alkyne.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It may serve as a lead compound in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.
Industry: The compound is explored for use in materials science, including the development of new polymers and agrochemicals
Mechanism of Action
The mechanism of action of 4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole
- 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate
- N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide
Uniqueness
Compared to similar compounds, 4-Nitro-5-(phenylamino)-2-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazol-1-ium-1-olate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a trifluoromethyl group can significantly influence its pharmacokinetic properties and enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
3-hydroxy-5-nitro-N-phenyl-2-[3-(trifluoromethyl)phenyl]triazol-4-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O3/c16-15(17,18)10-5-4-8-12(9-10)21-20-14(23(25)26)13(22(21)24)19-11-6-2-1-3-7-11/h1-9,24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIDTORGKCPISZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=NN(N2O)C3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.